ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
Description
This compound is a purine derivative with a 3-methyl-2,6-dioxo core and a 7-(2-phenylethyl) substituent. The purine scaffold is further modified at the 8-position by a piperazine ring linked via a methyl group, with an ethyl carboxylate moiety on the piperazine.
Properties
IUPAC Name |
ethyl 4-[[3-methyl-2,6-dioxo-7-(2-phenylethyl)purin-8-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O4/c1-3-32-22(31)27-13-11-26(12-14-27)15-17-23-19-18(20(29)24-21(30)25(19)2)28(17)10-9-16-7-5-4-6-8-16/h4-8H,3,9-15H2,1-2H3,(H,24,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZERKCCKCLOKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Moiety: The purine ring is synthesized through a series of reactions starting from simple precursors such as formamide and cyanamide. These reactions often involve cyclization and condensation steps.
Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Differences
The compound is compared to analogs with modifications at the 7- and 8-positions of the purine core:
Physicochemical and ADME Properties
- Lipophilicity : The 2-phenylethyl group increases lipophilicity compared to unsubstituted () or short-alkyl-substituted () analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Bioavailability : predicts that longer/bulkier 7-substituents (e.g., phenylethyl) reduce oral bioavailability due to increased molecular weight and logP. However, the ethyl carboxylate on piperazine may counteract this by improving solubility .
Key Structural-Activity Relationships (SAR)
7-Substituent Impact :
- Phenylethyl : Enhances lipophilicity and receptor affinity but may reduce bioavailability.
- Alkyl (e.g., methyl) : Improves bioavailability but with lower target specificity .
Piperazine Modifications: Ethyl carboxylate improves solubility versus non-esterified piperazines (e.g., HBK14–HBK19 hydrochlorides) .
Predicted ADME Profiles (Based on )
*Bioavailability Score (BS) where 1.0 = ideal.
Biological Activity
Ethyl 4-{[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial and anticancer activities, through a synthesis of available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperazine ring and a purine derivative. Its molecular formula is with a molecular weight of approximately 398.45 g/mol. The presence of various functional groups contributes to its biological activity.
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of related compounds in the same class. For instance, compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) reported at 256 µg/mL . This suggests that the compound may possess similar antibacterial properties.
Anticancer Activity
The purine derivatives have also been implicated in anticancer activity. Research indicates that modifications in the purine structure can enhance cytotoxic effects against various cancer cell lines. For instance, studies on related compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro . The mechanism often involves the modulation of signaling pathways associated with cell growth and survival.
Study 1: Antibacterial Efficacy
In a controlled study evaluating the antibacterial efficacy of various synthesized compounds, ethyl derivatives were tested against common pathogens. The results indicated that compounds with structural similarities to this compound showed significant inhibition zones in agar diffusion tests .
Study 2: Cytotoxicity Against Cancer Cells
A study investigating the cytotoxic effects of purine derivatives on human cancer cell lines revealed that certain modifications led to enhanced activity. The compound's ability to induce apoptosis was assessed using flow cytometry and caspase activity assays. Results showed increased caspase activation in treated cells compared to controls .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
